molecular formula C20H19N7O B2885208 3-(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrazine-2-carbonitrile CAS No. 2097894-65-8

3-(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrazine-2-carbonitrile

Cat. No. B2885208
CAS RN: 2097894-65-8
M. Wt: 373.42
InChI Key: PCXJTPQUCSRBOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C20H19N7O and its molecular weight is 373.42. The purity is usually 95%.
BenchChem offers high-quality 3-(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrazine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrazine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Researchers have focused on synthesizing and characterizing novel pyridine derivatives, which include compounds related to 3-(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrazine-2-carbonitrile. These studies involve creating new chemical structures and analyzing their properties. For instance, Elewa et al. (2021) developed new pyridine compounds and evaluated their antibacterial and antitumor activities, which highlights the compound's potential in medical research (Elewa et al., 2021).

Antimicrobial and Anticancer Activities

  • Several studies have examined the antimicrobial and anticancer activities of pyridine derivatives. This research is crucial in exploring new therapeutic agents for treating various diseases. The work of Elewa et al. (2021) is a notable example in this area, demonstrating the potential of these compounds in combating microbial infections and cancer (Elewa et al., 2021).

Molecular Docking and In Vitro Screening

  • Studies like those conducted by Flefel et al. (2018) involve molecular docking and in vitro screening of newly synthesized pyridine derivatives. These techniques are essential for predicting how these compounds interact with biological targets and assessing their biological activities, thus providing insights into their potential pharmaceutical applications (Flefel et al., 2018).

Crystal Structure and Hirshfeld Surface Analysis

  • The crystal structure and Hirshfeld surface analysis of pyridine derivatives are critical for understanding their physical and chemical properties. Venkateshan et al. (2019) focused on this aspect, which is vital for the development of new pharmaceuticals and materials (Venkateshan et al., 2019).

Synthesis of New Heterocyclic Compounds

  • Research in this field also involves creating new heterocyclic compounds with potential cytotoxic properties, as demonstrated by Shaker and Marzouk (2016). These studies are pivotal in discovering new compounds with potential therapeutic benefits (Shaker & Marzouk, 2016).

Synthesis of Heterotricyclic Systems

  • Savelli and Boido (1992) explored the synthesis of new heterotricyclic systems, including derivatives related to the compound of interest. Such research expands the chemical space of heterocyclic compounds and their potential applications (Savelli & Boido, 1992).

properties

IUPAC Name

3-[4-[(6-oxo-3-pyridin-4-ylpyridazin-1-yl)methyl]piperidin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O/c21-13-18-20(24-10-9-23-18)26-11-5-15(6-12-26)14-27-19(28)2-1-17(25-27)16-3-7-22-8-4-16/h1-4,7-10,15H,5-6,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXJTPQUCSRBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrazine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.